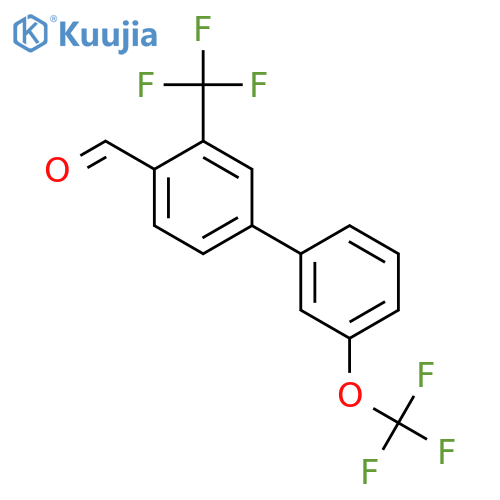Cas no 1261748-63-3 (3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde)

1261748-63-3 structure
商品名:3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde
CAS番号:1261748-63-3
MF:C15H8F6O2
メガワット:334.213245391846
CID:4990737
3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde
-
- インチ: 1S/C15H8F6O2/c16-14(17,18)13-7-10(4-5-11(13)8-22)9-2-1-3-12(6-9)23-15(19,20)21/h1-8H
- InChIKey: KQAOPBFACBGGQJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C=O)=CC=C(C=1)C1C=CC=C(C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 406
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 5.1
3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011404-250mg |
3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde |
1261748-63-3 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
| Alichem | A011011404-1g |
3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde |
1261748-63-3 | 97% | 1g |
1,534.70 USD | 2021-07-04 | |
| Alichem | A011011404-500mg |
3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde |
1261748-63-3 | 97% | 500mg |
847.60 USD | 2021-07-04 |
3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
1261748-63-3 (3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-carboxaldehyde) 関連製品
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
